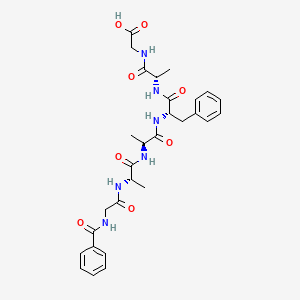
N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine is a synthetic peptide composed of six amino acids: glycine, alanine, phenylalanine, and benzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Subsequent Amino Acids: Each amino acid is added sequentially, with coupling and deprotection steps repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.
化学反応の分析
Types of Reactions
N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvate.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The benzoyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides.
Major Products
Oxidation: Phenylpyruvate and other oxidized derivatives.
Reduction: Reduced peptides with modified functional groups.
Substitution: Peptides with different acyl groups replacing the benzoyl group.
科学的研究の応用
N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a standard in analytical techniques.
作用機序
The mechanism of action of N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-Benzoylglycine: A simpler compound with a single glycine residue.
L-Alanyl-L-phenylalanyl-L-alanylglycine: A shorter peptide with similar amino acid composition.
Uniqueness
N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine is unique due to its specific sequence and the presence of both benzoyl and phenylalanine residues. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
288608-67-3 |
|---|---|
分子式 |
C29H36N6O8 |
分子量 |
596.6 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C29H36N6O8/c1-17(25(39)31-16-24(37)38)34-29(43)22(14-20-10-6-4-7-11-20)35-27(41)19(3)33-26(40)18(2)32-23(36)15-30-28(42)21-12-8-5-9-13-21/h4-13,17-19,22H,14-16H2,1-3H3,(H,30,42)(H,31,39)(H,32,36)(H,33,40)(H,34,43)(H,35,41)(H,37,38)/t17-,18-,19-,22-/m0/s1 |
InChIキー |
FDVHQPDRVVTVTI-OZIGNCPNSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
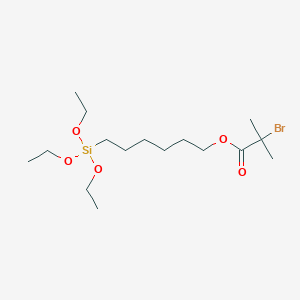
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
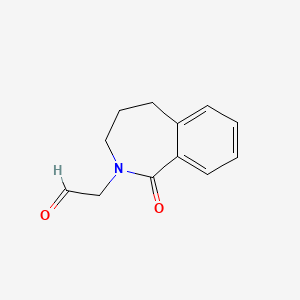

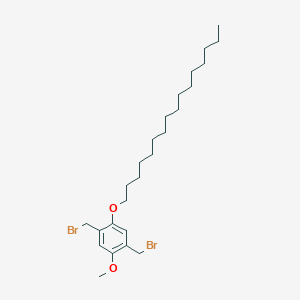
![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
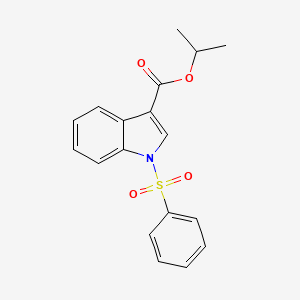
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)
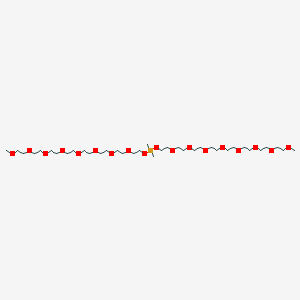
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)

![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
